Cas no 1804796-59-5 (Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate)

Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The presence of hydroxyl, trifluoromethoxy, and trifluoromethyl groups enhances its reactivity and binding affinity, making it a valuable intermediate for synthesizing bioactive compounds. Its ester functionality allows for further derivatization, while the electron-withdrawing trifluoromethyl and trifluoromethoxy groups contribute to improved metabolic stability and lipophilicity. This compound is particularly useful in the development of novel heterocyclic frameworks for medicinal chemistry. High purity and well-defined structural characteristics ensure reproducibility in synthetic applications. Proper handling under controlled conditions is recommended due to its reactive functional groups.
Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate structure
1804796-59-5 structure
Product name:Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate
CAS No:1804796-59-5
MF:C11H9F6NO4
Molecular Weight:333.183884382248
CID:4834933

Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate
    • インチ: 1S/C11H9F6NO4/c1-2-21-7(20)3-5-8(10(12,13)14)6(19)4-18-9(5)22-11(15,16)17/h4,19H,2-3H2,1H3
    • InChIKey: NXLHZEXMCCYPAO-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CN=C(C=1CC(=O)OCC)OC(F)(F)F)O)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 11
  • 重原子数量: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 386
  • トポロジー分子極性表面積: 68.6
  • XLogP3: 3.1

Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029092209-1g
Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate
1804796-59-5 97%
1g
$1,445.30 2022-04-01

Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate 関連文献

Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetateに関する追加情報

Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate (CAS No. 1804796-59-5): A Comprehensive Overview

Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate (CAS No. 1804796-59-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a promising candidate for various biological and chemical applications. The presence of trifluoromethyl and trifluoromethoxy substituents, along with a hydroxyl group, contributes to its distinct chemical properties and potential pharmacological effects.

The compound's structure is built upon a pyridine core, which is a common scaffold in many bioactive molecules. The pyridine ring is flanked by ester and hydroxyl functionalities, enhancing its reactivity and interaction with biological targets. The trifluoromethyl group, known for its ability to modulate metabolic stability and binding affinity, adds an additional layer of complexity to the molecule's behavior. This feature has been extensively studied in drug design, where it often enhances the efficacy and selectivity of therapeutic agents.

In recent years, Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate has been explored in the development of novel pharmaceuticals. Its unique structural features make it a valuable intermediate in synthetic chemistry, allowing for the facile preparation of more complex molecules. Researchers have leveraged its reactivity to develop new derivatives with enhanced biological activity. For instance, modifications at the hydroxyl and ester positions have led to compounds with improved solubility and bioavailability, crucial factors in drug formulation.

The compound's potential extends beyond mere intermediates; it has shown promise as a building block for drug discovery programs targeting various diseases. The combination of hydroxyl and trifluoromethoxy groups provides multiple sites for chemical modification, enabling the creation of libraries of diverse compounds for high-throughput screening. This approach has been instrumental in identifying lead candidates for further optimization.

One of the most intriguing aspects of Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate is its interaction with biological systems. Preliminary studies suggest that it may interfere with key enzymatic pathways by acting as a competitive inhibitor or by modulating receptor activity. The trifluoromethyl group, in particular, has been implicated in enhancing binding interactions with biological targets, potentially leading to more potent therapeutic effects.

The synthesis of Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate involves multi-step organic reactions that highlight the compound's synthetic versatility. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, have been employed to construct its complex framework efficiently. These methodologies not only showcase the compound's synthetic accessibility but also demonstrate the advancements in modern organic chemistry.

The compound's stability under various conditions is another critical factor that makes it attractive for pharmaceutical applications. Studies have shown that it maintains its structural integrity under standard storage conditions, ensuring long-term viability for research and industrial purposes. Additionally, its solubility profile in common organic solvents facilitates its use in diverse chemical reactions and formulations.

Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate also finds utility in agrochemical research due to its structural similarity to natural products known for their biological activity. By serving as a precursor for more complex molecules, it contributes to the development of novel agrochemicals with improved efficacy and environmental safety profiles.

The future prospects of Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate are vast and multifaceted. Ongoing research aims to further elucidate its pharmacological properties and explore new synthetic pathways that could enhance its production efficiency. Collaborative efforts between academia and industry are expected to yield innovative applications across multiple domains.

In conclusion, Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate (CAS No. 1804796-59-5) is a versatile compound with significant potential in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features and reactivity make it a valuable asset for researchers seeking to develop novel bioactive molecules. As our understanding of its properties continues to grow, so too will its applications in addressing global challenges in health and agriculture.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd